Cas no 5768-87-6 (2-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid)

2-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid structure
5768-87-6 structure
Product Name:2-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid
Numero CAS:5768-87-6
MF:C20H14O4
MW:318.322765827179
CID:947413
PubChem ID:2735117
Update Time:2025-04-19

2-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid
    • 2-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid
    • alpha-(p-Hydroxyphenyl)-alpha-(4-oxo-2,5-cyclohexadien-1-ylidene)-o-toluic acid
    • benzoic acid, 2-[(4-hydroxyphenyl)(4-oxo-2,5-cyclohexadien-1-ylidene)methyl]-
    • BDBM50206430
    • 5768-87-6
    • Benzoic acid, 2-((4-hydroxyphenyl)(4-oxo-2,5-cyclohexadien-1-ylidene)methyl)-
    • DTXSID10973276
    • 2-((4-Hydroxyphenyl)(4-oxo-2,5-cyclohexadien-1-ylidene)methyl)benzoic acid
    • SR-01000117802
    • AKOS024269712
    • CHEMBL222562
    • SCHEMBL13723093
    • o-Toluic acid, alpha-(p-hydroxyphenyl)-alpha-4-oxo-2,5-cyclohexadien-1-ylidene-
    • SR-01000117802-1
    • 2-((4-hydroxyphenyl)(4-oxocyclohexa-2,5-dienylidene)methyl)benzoic acid
    • Inchi: 1S/C20H14O4/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)20(23)24/h1-12,21H,(H,23,24)
    • Chiave InChI: GGCFKQBFXFYVGD-UHFFFAOYSA-N
    • Sorrisi: OC1C=CC(=CC=1)/C(=C1\C=CC(C=C\1)=O)/C1C=CC=CC=1C(=O)O

Proprietà calcolate

  • Massa esatta: 318.08922
  • Massa monoisotopica: 318.08920892g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 3
  • Complessità: 573
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.8
  • Superficie polare topologica: 74.6Ų

Proprietà sperimentali

  • PSA: 74.6
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd